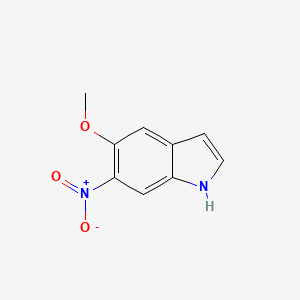

5-Methoxy-6-nitro-1H-indole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of 5-Methoxy-6-nitro-1H-indole involves various methods. One approach is the chlorination of 5-methoxy-2-oxindole with triphenylphosphine-carbontetrachloride in acetonitrile, followed by catalytic reduction of a chlorine atom, resulting in a total yield of 66% . Additionally, the Leimgruber–Batcho indole synthesis can be employed to obtain the requisite 5,6,7-indole aryne precursor .

Chemical Reactions Analysis

5-Methoxy-6-nitro-1H-indole can undergo various reactions, including chlorination and reduction. For instance, it reacts with sodium hydroxide and phenylsulfonyl chloride to yield 1-(phenylsulfonyl)indole and 5-methoxy-1-(phenylsufonyl)indole with excellent yields of 100% .

Aplicaciones Científicas De Investigación

Synthesis of Deuterium Labeled Standards

The synthesis of deuterium-labeled standards of psychoactive compounds, such as 5-MeO-DMT, employs 5-Methoxy-6-nitro-1H-indole as an intermediate. This process, utilizing the Batcho-Leimgruber indole synthesis strategy, highlights the compound's role in creating isotopically labeled molecules for research and analytical purposes, particularly in pharmacokinetics and metabolic studies (Xu & Chen, 2006).

Palladium-catalyzed Reactions

5-Methoxy-6-nitro-1H-indole serves as a foundational structure in the development of diverse indole derivatives through palladium-catalyzed reactions. These methodologies are crucial for synthesizing biologically active compounds, including pharmaceuticals and agrochemicals. The versatility of palladium catalysis has significantly influenced organic synthesis, enabling complex transformations and the creation of indole-based molecules with potential therapeutic applications (Cacchi & Fabrizi, 2005).

Novel Rearrangements to Indole Skeletons

Research on 5-Methoxy-6-nitro-1H-indole includes exploring novel rearrangements to synthesize 1-methoxyindoles. These pathways offer efficient routes to various substituted indoles, demonstrating the compound's utility in generating structures with potential pharmacological properties. This area of study not only expands the synthetic toolkit for indole chemistry but also opens up new possibilities for drug discovery and development (Selvakumar et al., 2003).

Electrophilic Substitution Reactions

5-Methoxy-6-nitro-1H-indole is identified as a versatile electrophile in substitution reactions, leading to 2,3,6-trisubstituted indole derivatives. Such reactions are fundamental in the synthesis of novel indole-based compounds with varied biological activities. The ability to regioselectively manipulate the indole core underscores the importance of 5-Methoxy-6-nitro-1H-indole in medicinal chemistry and drug design (Yamada et al., 2009).

In vitro Testing for Carcinogenic Potential

The study of nitrosated indole compounds, including derivatives of 5-Methoxy-6-nitro-1H-indole, has been conducted to assess their carcinogenic potential. Through in vitro testing, these compounds are evaluated for mutagenicity and tumor-promoting capacity, contributing to the understanding of chemical-induced carcinogenesis. This research is vital for safety assessments and regulatory decision-making concerning the use and exposure to nitroindole compounds (Tiedink et al., 1991).

Mecanismo De Acción

Target of Action

It is known that indole derivatives, which include 5-methoxy-6-nitro-1h-indole, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets in a way that modulates the activity of these targets, leading to various downstream effects .

Biochemical Pathways

Indole derivatives are known to influence a broad range of biochemical pathways due to their interaction with multiple targets . The downstream effects of these interactions can lead to a variety of biological activities, as mentioned above.

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives, it can be inferred that the compound may have diverse molecular and cellular effects .

Propiedades

IUPAC Name |

5-methoxy-6-nitro-1H-indole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3/c1-14-9-4-6-2-3-10-7(6)5-8(9)11(12)13/h2-5,10H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDXINEUUEKDULS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C=CN2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methoxy-6-nitro-1H-indole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[3-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethylpropane-1,3-diamine](/img/structure/B2914065.png)

![Methyl 6,7-dihydro-4H-pyrano[3,4-d]isoxazole-3-carboxylate](/img/structure/B2914067.png)

![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-(piperidinosulfonyl)benzamide](/img/structure/B2914068.png)

![2-(6-benzyl-2-ethyl-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(4-ethoxyphenyl)acetamide](/img/no-structure.png)

![7-Phenyl-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B2914076.png)

![N-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-1-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2914080.png)

![1-(3-nitrobenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2914081.png)

![Methyl 3-(4-{[(3-fluorophenyl)sulfonyl]amino}phenoxy)-2-thiophenecarboxylate](/img/structure/B2914083.png)

![[2-(6-Methylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(4-phenyloxan-4-yl)methanone](/img/structure/B2914084.png)